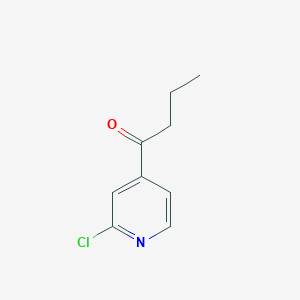

2-Chloro-4-butyrylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXDZBUHDVURPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642133 | |

| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113961-70-9 | |

| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Potential of 2-Chloro-4-butyrylpyridine: A Technical Guide to Novel Derivatives in Research and Development

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] This technical guide delves into the untapped potential of a specific, highly versatile building block: 2-Chloro-4-butyrylpyridine. The strategic placement of a reactive chlorine atom at the 2-position, combined with a modifiable butyryl group at the 4-position, presents a unique opportunity for the creation of diverse chemical libraries with a wide range of potential applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining promising research avenues and providing detailed methodologies for the synthesis and evaluation of novel 2-Chloro-4-butyrylpyridine derivatives.

The Strategic Advantage of the 2-Chloro-4-butyrylpyridine Scaffold

The inherent reactivity of the 2-Chloro-4-butyrylpyridine core makes it an ideal starting point for combinatorial chemistry and targeted synthesis. The electron-deficient nature of the pyridine ring, further influenced by the chloro and butyryl substituents, dictates its reactivity and provides two primary sites for modification:

-

The 2-Position: The chlorine atom is an excellent leaving group, making this position susceptible to nucleophilic substitution and, more importantly, a prime site for modern cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling the exploration of a vast chemical space.

-

The 4-Position: The butyryl group, with its carbonyl moiety, offers a gateway to a plethora of classical ketone reactions. This includes the formation of chalcones, Schiff bases, and other derivatives, as well as modifications such as reduction to an alcohol or conversion to an alkyl chain.

This dual functionality allows for a modular approach to library design, where modifications at both positions can be systematically varied to fine-tune the biological activity or material properties of the resulting compounds.

Potential Research Areas and Applications

The versatility of the 2-Chloro-4-butyrylpyridine scaffold opens doors to a multitude of research and development fields.

Medicinal Chemistry and Drug Discovery

Pyridine derivatives are integral to a vast number of approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, and antidiabetic properties.[3] The 2-Chloro-4-butyrylpyridine core can be leveraged to explore several promising therapeutic areas:

-

Oncology: Many pyridine-containing molecules have shown potent anticancer activity.[4] Derivatives of 2-Chloro-4-butyrylpyridine could be designed to target various cancer-related pathways. For instance, the introduction of specific aromatic or heteroaromatic moieties at the 2-position could lead to compounds that inhibit protein kinases, a well-established class of cancer targets.

-

Neurodegenerative Diseases: Acetylcholinesterase (AChE) inhibitors are a key therapeutic strategy for Alzheimer's disease. Several pyridine-based compounds have been identified as potent AChE inhibitors.[5] By modifying the butyryl side chain to mimic the structure of known AChE inhibitors and introducing various substituents at the 2-position, novel and potent inhibitors could be developed.

-

Infectious Diseases: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[6] A library of 2-Chloro-4-butyrylpyridine derivatives could be screened against a panel of clinically relevant bacteria and fungi to identify new antimicrobial leads.

A proposed research workflow for medicinal chemistry applications is outlined below:

Caption: Medicinal Chemistry Research Workflow.

Agrochemicals

The pyridine ring is a key component in many commercially successful pesticides, including insecticides, herbicides, and fungicides.[7][8] The structural features of 2-Chloro-4-butyrylpyridine make it an attractive starting point for the development of new agrochemicals:

-

Insecticides: Neonicotinoids, a major class of insecticides, are pyridine derivatives. The development of new insecticides is crucial to combat insect resistance.[8] By introducing moieties known to interact with insect nicotinic acetylcholine receptors at the 2-position, novel insecticidal compounds could be discovered.

-

Herbicides and Fungicides: The diverse biological activities of pyridine derivatives extend to herbicidal and fungicidal action. A library of 2-Chloro-4-butyrylpyridine derivatives could be screened for activity against common weeds and plant pathogens.

Material Science

Pyridine derivatives are increasingly being utilized in the development of advanced materials due to their unique electronic and coordination properties.[9][10]

-

Organic Electronics: Pyridine-containing compounds are used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of organic solar cells.[9] The ability to tune the electronic properties of 2-Chloro-4-butyrylpyridine derivatives by introducing different aromatic groups at the 2-position makes them promising candidates for these applications.

-

Catalysis: Pyridine-based ligands are widely used to form stable and catalytically active complexes with a variety of transition metals.[11][12] The nitrogen atom of the pyridine ring and the carbonyl oxygen of the butyryl group in 2-Chloro-4-butyrylpyridine derivatives could act as a bidentate ligand, leading to the formation of novel metal complexes with potential applications in catalysis.

Synthetic Strategies and Experimental Protocols

The derivatization of 2-Chloro-4-butyrylpyridine can be systematically approached by targeting the 2- and 4-positions.

Derivatization at the 2-Position: Cross-Coupling Reactions

The chloro-substituent at the 2-position is readily displaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids.[13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vial, add 2-Chloro-4-butyrylpyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

A schematic of the Suzuki-Miyaura coupling is shown below:

Caption: Suzuki-Miyaura Coupling Reaction.

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 2-position, a common strategy in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-butyrylpyridine (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Modification of the 4-Butyryl Group

The carbonyl group of the butyryl side chain is a versatile handle for further derivatization.

Chalcones are a class of compounds with diverse biological activities. They can be synthesized by the Claisen-Schmidt condensation of the 4-butyrylpyridine with an appropriate aromatic aldehyde.[15]

Experimental Protocol: General Procedure for Chalcone Synthesis

-

Dissolve 2-substituted-4-butyrylpyridine (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a base (e.g., KOH or NaOH) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Summary and Comparison

To illustrate the potential for generating diverse derivatives, the following table summarizes hypothetical derivatives of 2-Chloro-4-butyrylpyridine and their potential applications based on the activities of analogous compounds found in the literature.

| Derivative Structure | Modification | Potential Application | Reference Analogue Activity |

| 2-(4-methoxyphenyl)-4-butyrylpyridine | Suzuki coupling with 4-methoxyphenylboronic acid | Anticancer | Pyridine derivatives with methoxyphenyl groups have shown anticancer properties.[4] |

| 2-(morpholino)-4-butyrylpyridine | Buchwald-Hartwig amination with morpholine | CNS disorders | Morpholine-containing pyridines have been explored for neurological applications. |

| 1-(2-aryl-pyridin-4-yl)-4-phenyl-but-2-en-1-one | Chalcone formation with benzaldehyde | Antimicrobial | Chalcones are a well-known class of antimicrobial agents.[15] |

| 2-(4-aminophenyl)-4-butyrylpyridine | Suzuki coupling followed by nitro reduction | Agrochemical (Insecticide) | Aminophenyl-substituted pyridines are precursors to some insecticides.[8] |

Conclusion

2-Chloro-4-butyrylpyridine represents a highly promising and underexplored scaffold for the development of novel compounds with a wide range of potential applications. Its dual reactive sites allow for the systematic and efficient generation of diverse chemical libraries. This guide provides a foundational framework for initiating research programs centered on this versatile building block, from synthetic strategies to potential therapeutic, agrochemical, and material science applications. The exploration of 2-Chloro-4-butyrylpyridine derivatives holds significant promise for the discovery of new lead compounds and innovative materials.

References

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16373-16393.

- MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Molecules, 28(1), 1.

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Journal of Materials Chemistry C, 9(42), 14948-14973.

- International Journal of Pharmaceutical and Chemical Analysis. (2021). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical and Chemical Analysis, 8(3), 108-112.

- ResearchGate. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]

- ResearchGate. (2018). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.

- ResearchGate. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Journal of Global Pharma Technology, 10(5), 324-331.

- American Chemical Society. (2004). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Organic Process Research & Development, 8(5), 765–768.

- National Center for Biotechnology Information. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28987–28998.

- Bentham Science. (2020). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. Mini-Reviews in Organic Chemistry, 17(5), 534-547.

- International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4721-4730.

- American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429–13441.

- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4239.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Synlett. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2000(01), 829-831.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyridine Derivatives: Applications in Pharma and Electronics. Retrieved from [Link]

- American Chemical Society. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Journal of the American Chemical Society, 144(35), 16046–16055.

- MDPI. (2008).

- National Center for Biotechnology Information. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(19), 4215–4218.

- Journal of Applied Pharmaceutical Science. (2012). Synthesis and characterization of biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 053-057.

-

Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

- PubMed. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 443-453.

-

National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

-

TCU Digital Repository. (2022). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Retrieved from [Link]

- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

-

TCU Digital Repository. (2022). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

The Butyrylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyridine ring is a quintessential example of such a scaffold. As a six-membered azaheterocycle, its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the design of therapeutics.[1] Pyridine-containing drugs have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[2][3]

This guide delves into the biological significance of a specific, yet profoundly important, iteration of this scaffold: the butyrylpyridine core. This structure represents a strategic hybridization of two key pharmacophoric elements: the versatile pyridine ring and the butyryl group. The butyryl moiety, a simple four-carbon acyl chain, is far from inert; it is the conjugate base of butyric acid, a short-chain fatty acid known to function as a potent inhibitor of histone deacetylases (HDACs).[4][5]

The combination of these two components creates a scaffold with intrinsic potential to interact with multiple key biological targets. The pyridine ring can act as a versatile "cap" or surface recognition group, providing a vector for chemists to fine-tune steric and electronic properties for optimal target engagement. Simultaneously, the butyryl group, particularly when derivatized, can function as a warhead or binding motif, most notably for the zinc-dependent active sites of enzymes like HDACs.

This technical guide will provide a comprehensive exploration of the butyrylpyridine scaffold, examining its role as a modulator of critical enzyme families and receptor systems. We will dissect the mechanistic basis for its activity, provide field-proven experimental protocols for its evaluation, and explore the structure-activity relationships that guide the development of novel therapeutics based on this promising molecular architecture.

I. Key Biological Target Classes for the Butyrylpyridine Scaffold

The inherent chemical features of the butyrylpyridine scaffold predispose it to interact with several major classes of biological targets that are central to human health and disease.

Histone Deacetylases (HDACs): Epigenetic Regulation and Cancer Therapy

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[4] This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription. Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors (HDACis) a validated class of anticancer agents.[6]

The butyrylpyridine scaffold is exceptionally well-suited for HDAC inhibition. The classic pharmacophore for an HDACi consists of three key components, as illustrated below.

Caption: General pharmacophore model for HDAC inhibitors.

In the context of a butyrylpyridine derivative, the pyridine ring serves as an excellent Cap Group . Its aromaticity allows for potential π-π stacking interactions with residues at the rim of the HDAC active site, while the nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity and specificity. The butyryl group itself is a precursor to a Zinc-Binding Group (ZBG) . Butyrate is a known non-competitive inhibitor of most HDACs (excluding class III and some class II isoforms) and is thought to interact with the zinc ion in the catalytic pocket.[7] When derivatized into a hydroxamic acid or other zinc-chelating moiety, the butyryl chain acts as a natural Linker , positioning the ZBG for optimal coordination with the catalytic zinc ion.[8]

This intrinsic synergy makes the butyrylpyridine scaffold a highly promising starting point for the rational design of novel and selective HDAC inhibitors for oncological and other indications.[9]

Protein Kinases: Targeting Signal Transduction Cascades

Protein kinases are a vast family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a frequent driver of cancer and inflammatory diseases, and kinase inhibitors represent a major class of modern therapeutics.[2]

Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket in the enzyme's active site.[10] The pyridine scaffold is a common feature in many approved kinase inhibitors, where it often engages in crucial hydrogen bonding interactions with the "hinge" region of the kinase domain, mimicking the adenine portion of ATP.[7]

Caption: Pyridine ring interaction with the kinase hinge region.

The butyrylpyridine scaffold can be leveraged in kinase inhibitor design in several ways:

-

Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge.

-

Hydrophobic Interactions: The butyryl chain can extend into hydrophobic pockets within the ATP-binding site, contributing to binding affinity.

-

Vector for Modification: The scaffold provides multiple points for chemical modification to enhance selectivity and potency against specific kinases, such as Bruton's tyrosine kinase (BTK) or receptor tyrosine kinases like VEGFR-2.[11][12]

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Communication

G-Protein Coupled Receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes, responsible for transducing extracellular signals into intracellular responses.[13] They are major drug targets for a wide array of conditions affecting the central nervous system, cardiovascular system, and metabolic regulation.[14]

GPCR ligands bind to specific pockets on the receptor, which can be the primary (orthosteric) site where the endogenous ligand binds, or a secondary (allosteric) site.[1][15] The butyrylpyridine scaffold possesses features that make it a versatile template for GPCR modulators:

-

Aromatic and Hydrophobic Interactions: The pyridine ring and the alkyl chain of the butyryl group can engage in van der Waals and hydrophobic interactions within the transmembrane domains of GPCRs.[16]

-

Polar Interactions: The pyridine nitrogen can serve as a key hydrogen bond acceptor, a common interaction for aminergic GPCR ligands.[14]

-

Structural Versatility: The scaffold can be readily functionalized to create agonists, antagonists, or allosteric modulators with tailored pharmacological profiles for specific GPCRs.[15]

II. Structure-Activity Relationship (SAR) Insights

The biological activity of butyrylpyridine derivatives can be profoundly influenced by chemical modifications to the core scaffold. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Position of the Butyryl Group: The attachment point of the butyryl group to the pyridine ring (positions 2, 3, or 4) is critical. This determines the vector and distance of the functional groups relative to the nitrogen atom, which can drastically alter the molecule's ability to fit into a target's binding pocket and form key interactions like hydrogen bonds.

-

Modifications to the Pyridine Ring:

-

Electron-donating/-withdrawing groups: Adding substituents like methoxy (-OMe) or halogen atoms can alter the electron density of the pyridine ring.[12] This modulates the basicity of the nitrogen and its hydrogen bonding capability, thereby affecting target affinity.[16]

-

Steric hindrance: Introducing bulky groups can enhance selectivity by preventing the molecule from binding to off-targets with smaller binding pockets. Conversely, it can also sterically hinder binding to the desired target if not designed carefully.

-

-

Modifications to the Butyryl Chain:

-

Chain length and rigidity: Altering the length or introducing conformational constraints (e.g., double bonds, rings) to the butyryl chain can optimize its fit within a binding pocket.

-

Terminal functional group: For HDAC inhibitors, converting the terminal carboxylic acid of the butyryl group to a more potent zinc-binding group like a hydroxamic acid (-CONHOH) is a common and effective strategy to dramatically increase potency.

-

Table 1: Representative SAR Data for Pyridine-Based Inhibitors

| Target Class | Scaffold Modification | Change in Activity (IC₅₀ / Kᵢ) | Rationale / Observation |

| HDAC | Terminal Butyric Acid → Hydroxamic Acid | Significant Increase in Potency | Hydroxamic acid is a superior zinc-chelating group in the HDAC active site. |

| Kinase (BTK) | Addition of acrylamide to pyridine | Increased Potency (nM range) | Forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.[11] |

| GPCR (Aminergic) | Introduction of a second aromatic ring | Enhanced Affinity | Provides additional hydrophobic and/or π-stacking interactions within the receptor's transmembrane domain. |

| Antiproliferative | Addition of -OH or -OMe to pyridine ring | Increased Activity (Lower IC₅₀) | These groups can act as hydrogen bond donors/acceptors, improving target engagement.[12] |

Note: Data is representative of trends observed for pyridine-based scaffolds and may not be specific to a single butyrylpyridine compound.

III. Experimental Protocols & Methodologies

Evaluating the biological activity of novel butyrylpyridine compounds requires robust and validated in vitro assays. The following protocols provide step-by-step methodologies for assessing activity against the three major target classes.

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method to measure the inhibition of HDAC activity. The principle involves the deacetylation of a fluorogenic substrate by an HDAC enzyme, followed by a developer enzyme that cleaves the deacetylated substrate to release a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the butyrylpyridine test compound in assay buffer. A typical starting concentration range is 100 µM to 1 nM.

-

Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) in cold assay buffer to the desired working concentration.

-

Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

-

-

Assay Plate Setup (96-well black plate):

-

Add 10 µL of each test compound dilution to the appropriate wells.

-

Include a "no inhibitor" control (assay buffer only) and a "background" control (no enzyme).

-

As a positive control, include a known HDAC inhibitor like Trichostatin A.

-

-

Enzyme Addition:

-

Add 40 µL of the diluted HDAC enzyme solution to all wells except the background controls.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 50 µL of the HDAC substrate solution to all wells to start the reaction.

-

Mix gently by shaking the plate for 30 seconds.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Signal Development:

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15-20 minutes.

-

-

Data Acquisition:

-

Read the fluorescence on a microplate reader using an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Luminescent Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction. The assay is performed in two steps: first, the remaining ATP from the kinase reaction is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the butyrylpyridine test compound in kinase buffer.

-

Prepare a kinase reaction mix containing the specific protein kinase, its substrate (protein or peptide), and ATP at a concentration near its Kₘ.

-

-

Kinase Reaction:

-

In a white 96-well plate, add 2.5 µL of the test compound dilution.

-

Initiate the reaction by adding 2.5 µL of the kinase reaction mix.

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Read the luminescence on a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control.

-

Determine the IC₅₀ value by plotting the data as described for the HDAC assay.

-

Radioligand GPCR Binding Assay

This protocol is a gold-standard method to determine the affinity of a test compound for a specific GPCR. It measures the ability of the unlabeled test compound to compete with a known radiolabeled ligand ([³H]-ligand) for binding to the receptor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Prepare a serial dilution of the butyrylpyridine test compound in binding buffer.

-

Prepare the radioligand solution at a concentration near its Kₑ (dissociation constant).

-

-

Assay Plate Setup (96-well plate):

-

To each well, add:

-

25 µL of test compound dilution.

-

25 µL of radioligand solution.

-

50 µL of the cell membrane preparation.

-

-

For determining "total binding," add buffer instead of the test compound.

-

For determining "non-specific binding," add a high concentration of a known unlabeled ligand.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition:

-

Dry the filter mat.

-

Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value from a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

IV. Future Directions and Emerging Applications

The butyrylpyridine scaffold, with its inherent dual-functionality, remains a fertile ground for therapeutic innovation. Future research is likely to focus on several key areas:

-

Isoform-Selective Inhibitors: A major goal in HDAC and kinase inhibitor development is achieving selectivity for specific enzyme isoforms to improve efficacy and reduce off-target toxicity. The synthetic tractability of the pyridine ring allows for fine-tuning of the scaffold to exploit subtle differences in the active sites of different isoforms.

-

Dual-Target Inhibitors: The ability of the scaffold to potentially interact with multiple target classes opens the door for the rational design of dual-target inhibitors. For example, a single molecule could be engineered to inhibit both a specific kinase and an HDAC, a strategy that could be highly effective in complex diseases like cancer.

-

Neurodegenerative and Inflammatory Diseases: Beyond oncology, HDAC and kinase inhibitors are being explored for their therapeutic potential in neurodegenerative disorders and chronic inflammatory conditions.[9] The butyrylpyridine scaffold could serve as a valuable starting point for developing CNS-penetrant compounds with neuroprotective or anti-inflammatory properties.

V. Conclusion

The butyrylpyridine scaffold represents a powerful convergence of a privileged heterocyclic core and a functionally significant bioactive moiety. Its intrinsic ability to engage with the active sites of critical enzyme families like histone deacetylases and protein kinases, as well as its suitability for modulating G-protein coupled receptors, marks it as a scaffold of high value in drug discovery. By understanding the mechanistic principles of its interactions and systematically exploring its structure-activity relationships through robust biochemical and cellular assays, researchers can continue to unlock the therapeutic potential of this versatile molecular architecture. The insights and methodologies presented in this guide serve as a foundational resource for scientists and drug developers aiming to harness the biological significance of the butyrylpyridine core in the creation of next-generation therapeutics.

References

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. [Link]

-

Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

-

Cousens, L. P., & Kass, L. R. (2011). Butyrate Histone Deacetylase Inhibitors. IntechOpen. [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S. [Link]

-

Dong, Y., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4498–4505. [Link]

-

Dror, R. O., et al. (2011). How ligands illuminate GPCR molecular pharmacology. Cell, 147(6), 1213–1218. [Link]

-

Guzmán, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Hogg, R. C., & Sexton, P. M. (2012). Structural basis for allosteric modulation of class B GPCRs. Frontiers in Endocrinology, 3, 148. [Link]

-

Kumar, R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-75. [Link]

-

Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer. Nature Reviews Cancer, 6(1), 38–51. [Link]

-

Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6439. [Link]

-

Sławiński, J., & Szafrański, K. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5676. [Link]

-

Syed, A., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

-

Wang, Y., et al. (2013). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 18(10), 12537-12553. [Link]

-

West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30–39. [Link]

-

Wu, J., et al. (2018). (PDF) Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions. ResearchGate. [Link]

-

Yadav, P., & Kumar, R. (2011). (PDF) Newer biologically active pyridines: A potential review. ResearchGate. [Link]

-

Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 964–981. [Link]

-

Dror, R. O., et al. (2011). How ligands illuminate GPCR molecular pharmacology. Cell, 147(6), 1213-1218. [Link]

-

Fabbro, D., et al. (2012). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. British journal of cancer, 106(11), 1775–1781. [Link]

-

Li, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6648–6655. [Link]

-

Lu, J., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Future Medicinal Chemistry, 13(2), 147-161. [Link]

-

Navidpour, L., et al. (2006). Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(8), 2507-2517. [Link]

-

Sławiński, J., et al. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(22), 5283. [Link]

-

Suzuki, T., & Miyata, N. (2008). Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group. Bioorganic & Medicinal Chemistry Letters, 18(9), 2948–2951. [Link]

-

Zhang, D., et al. (2021). Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Gedunin- and Khivorin-Derivatives Are Small-Molecule Partial Agonists for Adhesion G Protein-Coupled Receptors GPR56/ADGRG1 and GPR114/ADGRG5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-butyrylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Strategic Importance of 2-Substituted 4-Acylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Specifically, 2-substituted 4-acylpyridines are crucial intermediates in the synthesis of molecules targeting a range of therapeutic areas, including but not limited to, oncology, neuroscience, and infectious diseases. The butyryl group at the 4-position not only provides a handle for further chemical modification but also electronically activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 2-position. This application note provides a detailed protocol for the SNAr of 2-chloro-4-butyrylpyridine with various nucleophiles, offering insights into reaction mechanisms, optimization strategies, and troubleshooting.

Mechanistic Rationale: The SNAr Pathway on an Activated Pyridine System

The nucleophilic aromatic substitution on 2-chloro-4-butyrylpyridine proceeds via a well-established SNAr mechanism. This process is distinct from SN1 and SN2 reactions, as it involves a two-step addition-elimination sequence at an sp²-hybridized carbon.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is electronically deficient. This deficiency is exacerbated by the electron-withdrawing nature of both the ring nitrogen and the 4-butyryl group.[1] This initial attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the electronegative nitrogen atom and the oxygen of the butyryl group through resonance. This stabilization lowers the activation energy of the initial step.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group. This elimination step is typically fast.

The overall second-order nature of the reaction, being first-order in both the substrate and the nucleophile, is consistent with this bimolecular SNAr mechanism.[1]

Core Experimental Protocols

This section details generalized yet robust protocols for the reaction of 2-chloro-4-butyrylpyridine with common classes of nucleophiles: amines, alkoxides, and thiolates.

Materials and Reagents

-

2-Chloro-4-butyrylpyridine (Substrate)

-

Nucleophile (e.g., primary/secondary amine, sodium alkoxide, or thiol)

-

Base (e.g., K₂CO₃, NaH, Et₃N, or excess amine)

-

Anhydrous Solvent (e.g., DMF, DMSO, CH₃CN, or THF)

-

Reaction Vessel (Round-bottom flask with reflux condenser and magnetic stirrer)

-

Inert Atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Analytical tools (TLC, LC-MS, NMR)

Protocol 1: Amination of 2-Chloro-4-butyrylpyridine

This protocol describes the synthesis of 2-amino-4-butyrylpyridine derivatives.

Step-by-Step Methodology:

-

To a stirred solution of 2-chloro-4-butyrylpyridine (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or NMP, 0.5 M), add the desired primary or secondary amine (1.2-2.0 eq.).

-

If the amine is used as its salt, or if a non-amine base is required, add a suitable base such as K₂CO₃ (2.0 eq.) or Et₃N (2.0 eq.).

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-butyrylpyridine derivative.

Caption: Workflow for the amination of 2-chloro-4-butyrylpyridine.

Protocol 2: Alkoxylation of 2-Chloro-4-butyrylpyridine

This protocol details the synthesis of 2-alkoxy-4-butyrylpyridine derivatives.

Step-by-Step Methodology:

-

To a stirred suspension of a strong base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add the desired alcohol (1.1 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Add a solution of 2-chloro-4-butyrylpyridine (1.0 eq.) in anhydrous THF to the alkoxide solution.

-

Heat the reaction mixture to reflux (around 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-4-butyrylpyridine derivative.

Protocol 3: Thiolation of 2-Chloro-4-butyrylpyridine

This protocol outlines the synthesis of 2-thio-4-butyrylpyridine derivatives.

Step-by-Step Methodology:

-

To a stirred solution of the desired thiol (1.1 eq.) in an anhydrous solvent such as DMF (0.5 M) under an inert atmosphere, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

-

Add 2-chloro-4-butyrylpyridine (1.0 eq.) to the reaction mixture.

-

Stir at room temperature or gently heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-thio-4-butyrylpyridine derivative.

Quantitative Data Summary

The following table provides expected yields and reaction conditions for the nucleophilic substitution on 2-chloro-4-butyrylpyridine with representative nucleophiles. These values are estimates based on analogous reactions in the literature and may vary depending on the specific substrate and reaction scale.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 |

| Benzylamine | Et₃N | NMP | 120 | 18 | 80-90 |

| Sodium Methoxide | NaH | THF | 65 | 6 | 75-85 |

| Thiophenol | K₂CO₃ | DMF | 25-50 | 4 | 90-98 |

Process Optimization and Troubleshooting

The success of the nucleophilic substitution on 2-chloro-4-butyrylpyridine can be influenced by several factors. This section provides guidance on optimizing the reaction and addressing common challenges.

Choice of Solvent

Polar aprotic solvents such as DMF, DMSO, and NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the nucleophilicity. Acetonitrile (CH₃CN) and THF can also be effective, particularly for more reactive nucleophiles.

Selection of Base

The choice of base is critical. For amine nucleophiles, an excess of the amine itself can often serve as the base to neutralize the HCl generated. Alternatively, non-nucleophilic inorganic bases like K₂CO₃ or organic bases such as Et₃N are commonly used. For alkoxide formation from alcohols, a strong base like NaH is necessary. For the less acidic thiols, a milder base like K₂CO₃ is usually sufficient.

Temperature and Reaction Time

The reaction temperature should be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote side reactions. The reaction should be monitored closely by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent, or employing a stronger base (if applicable). Ensure that all reagents and solvents are anhydrous, as water can deactivate strong bases and compete as a nucleophile.

-

Side Product Formation:

-

Enolization of the Butyryl Group: The α-protons of the butyryl group are acidic and can be deprotonated by strong bases, leading to side reactions. Using a milder base or adding the base at a lower temperature can mitigate this.

-

Nucleophilic Attack at the Carbonyl: Highly reactive nucleophiles, such as organometallics, may attack the carbonyl group of the butyryl substituent. This can be avoided by using less reactive nucleophiles or by protecting the carbonyl group, though the latter adds extra synthetic steps.

-

Hydrolysis of the Chloro Group: In the presence of water, especially at elevated temperatures, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyridone. Using anhydrous conditions is crucial to prevent this.[2]

-

Caption: Troubleshooting guide for nucleophilic substitution on 2-chloro-4-butyrylpyridine.

Conclusion

The nucleophilic aromatic substitution of 2-chloro-4-butyrylpyridine is a versatile and efficient method for the synthesis of a diverse range of 2-substituted 4-acylpyridines. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and proactive troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and development to effectively utilize this important synthetic transformation.

References

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Angewandte Chemie International Edition, 52(34), 8856-8859. [Link]

-

Roberts, B. G., & Perreault, H. (2001). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 35(10), 2021-2028. [Link]

-

Barlin, G. B. (1972). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 9, 948-952. [Link]

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

- Google Patents. (1972).

- Google Patents. (2013).

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. [Link]

-

Kim, J. S., & Lee, C. H. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 25(10), 1565-1567. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-butyrylpyridine for Advanced Synthesis

Introduction: The Strategic Value of 2-Chloro-4-butyrylpyridine

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to selectively functionalize the pyridine ring is crucial for developing novel compounds with tailored properties. 2-Chloro-4-butyrylpyridine emerges as a highly valuable and versatile building block for this purpose. Its structure presents a unique combination of features for the synthetic chemist:

-

An Activated C-Cl Bond: The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing butyryl group at the 4-position, activates the C2-chloride for oxidative addition to a palladium(0) center. This is a critical feature, as aryl chlorides are typically less reactive than their bromide or iodide counterparts but are more cost-effective and readily available.[3]

-

A Versatile Ketone Handle: The butyryl group provides a reactive site for subsequent chemical modifications, such as reduction, oxidation, or condensation reactions, allowing for further diversification of the synthesized molecules.

-

Potential for Catalyst Inhibition: A key challenge in coupling reactions involving pyridines is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, leading to catalyst deactivation or the formation of inactive species.[4]

This guide provides an in-depth analysis and field-proven protocols for leveraging 2-Chloro-4-butyrylpyridine in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, from ligand and base selection to reaction conditions, empowering researchers to achieve efficient, reliable, and scalable syntheses.

Chapter 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids.[3][5]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Cl bond to the Pd(0) complex is generally the rate-limiting step for aryl chlorides.[3] Success hinges on using a catalytic system that can overcome this high activation barrier.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Expert Insights & Protocol Causality

-

Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond. The key to success is the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][6] These ligands stabilize the Pd(0) center, promote the challenging oxidative addition step, and accelerate the final reductive elimination.

-

Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation. For sensitive substrates, K₃PO₄ is often a good choice as it is strong enough to facilitate the reaction but generally minimizes base-induced side reactions.

-

Solvent System: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene, often with the addition of water, are standard. The water can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Chloro-4-butyrylpyridine with a generic arylboronic acid.

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

-

2-Chloro-4-butyrylpyridine (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

-

SPhos (4 mol %)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane and Water (10:1 v/v)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add 2-Chloro-4-butyrylpyridine (e.g., 1.0 mmol, 183.6 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424.6 mg).

-

Catalyst Addition: In a separate vial, briefly mix Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) and add this mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

| Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 16 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 100 | 18 | 80-90 |

| 3-Thiopheneboronic acid | PEPPSI-IPr | Cs₂CO₃ | 90 | 12 | 75-88 |

| 4-Cyanophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 110 | 24 | 70-85 |

Chapter 2: The Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] This reaction is of immense interest in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition and reductive elimination. The key difference is the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium center before reductive elimination occurs to form the C-N bond.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights & Protocol Causality

-

Base Selection: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base is critical; weaker bases are often ineffective.[9]

-

Ligand Choice: The "Buchwald ligands" (e.g., XPhos, BrettPhos) are specifically designed for this transformation. Their steric bulk facilitates the final reductive elimination step, which can be difficult, to release the sterically demanding aryl amine product.

-

Ketone Compatibility: The strong bases used can potentially deprotonate the α-carbon of the butyryl ketone, leading to side reactions like self-condensation. Running the reaction at the lowest effective temperature and for the minimum time necessary can mitigate this risk.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of 2-Chloro-4-butyrylpyridine with a generic secondary amine.

Materials:

-

2-Chloro-4-butyrylpyridine (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2 eq)

-

Pd₂(dba)₃ (1.5 mol %)

-

BrettPhos (3.0 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the reagents, it is recommended to prepare the reaction in a glovebox.

-

Reagent Addition: In a reaction vial, add NaOtBu (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and BrettPhos (0.03 mmol, 16.1 mg).

-

Substrate Addition: Add 2-Chloro-4-butyrylpyridine (1.0 mmol, 183.6 mg) and the secondary amine (1.2 mmol).

-

Solvent and Sealing: Add anhydrous toluene (4 mL), seal the vial with a Teflon-lined cap, and remove from the glovebox.

-

Reaction: Vigorously stir the mixture in a heating block set to 100-110 °C for 8-16 hours.

-

Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the Suzuki-Miyaura coupling (aqueous quench, extraction, and chromatography).

Chapter 3: The Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, yielding synthetically valuable arylalkynes.[10][11] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt, though copper-free versions exist.[12]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously discussed. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X intermediate, regenerating the copper(I) catalyst and forming the key Ar-Pd(II)-alkynyl intermediate, which reductively eliminates the final product.[11]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Expert Insights & Protocol Causality

-

Catalyst System: A common and effective system is PdCl₂(PPh₃)₂ in combination with copper(I) iodide (CuI). The phosphine ligands on palladium are crucial for the stability and activity of the catalyst.

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.

-

Oxygen Sensitivity: A critical aspect of the Sonogashira reaction is its sensitivity to oxygen, which can cause the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired diyne byproducts. Therefore, thorough degassing of solvents and maintaining an inert atmosphere are essential for high yields.

Experimental Protocol: Sonogashira Coupling

Materials:

-

2-Chloro-4-butyrylpyridine (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.3 eq)

-

PdCl₂(PPh₃)₂ (2.5 mol %)

-

Copper(I) Iodide (CuI) (5 mol %)

-

Triethylamine (TEA), anhydrous

Procedure:

-

Vessel Preparation: To a Schlenk flask, add 2-Chloro-4-butyrylpyridine (1.0 mmol, 183.6 mg), PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg), and CuI (0.05 mmol, 9.5 mg).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.3 mmol) via syringe.

-

Reaction: Stir the mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by a brine wash.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Chapter 4: Other Key Transformations

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which offer a good balance of reactivity and functional group tolerance.[13] This method can be particularly effective for challenging substrates. The preparation of the pyridylzinc reagent or the use of a zinc-based coupling partner with 2-Chloro-4-butyrylpyridine can be achieved. The reaction generally shows high tolerance for functional groups, including the ketone on our substrate.[13][14] A typical catalyst is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or SPhos.

Heck Reaction

The Mizoroki-Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[5][15] For 2-Chloro-4-butyrylpyridine, this would involve coupling with an alkene like styrene or an acrylate. The reaction typically requires a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand, and an organic base such as triethylamine.[16] The regioselectivity of the alkene addition (α vs. β) can be a key consideration.

General Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Ineffective catalyst/ligand; Insufficiently active C-Cl bond; Catalyst poisoning. | Screen more electron-rich, bulky ligands (e.g., Buchwald type); Increase temperature; Ensure inert atmosphere and pure reagents. |

| Formation of Homocoupled Byproducts | (Suzuki) Side reactions of boronic acid; (Sonogashira) Oxidative Glaser coupling. | Use a slightly lower ratio of boronic acid; Rigorously degas solvents and maintain inert atmosphere for Sonogashira. |

| Decomposition of Starting Material | Base-induced side reactions (e.g., at the ketone); High temperature. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or NaOtBu if possible); Lower reaction temperature and extend time. |

| Difficulty in Purification | Residual palladium or ligand-related impurities. | Include an aqueous wash with ammonium chloride or thiourea solution to scavenge palladium; Use optimized chromatography gradients. |

Conclusion

2-Chloro-4-butyrylpyridine is a robust and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its successful application in palladium-catalyzed cross-coupling reactions is highly dependent on a rational choice of catalyst, ligand, base, and reaction conditions tailored to overcome the inherent challenges of activating a heteroaryl chloride. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable intermediate, paving the way for innovations in drug discovery and materials science.

References

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

García-Melchor, M., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 123-129. [Link]

-

Sharma, R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1913. [Link]

-

Kaur, N., & Kishore, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 44(13), 1815-1844. [Link]

-

Allin, S. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(17), 6783-6789. [Link]

-

Sen, A., & Yamada, Y. M. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis, 56, A-T. [Link]

-

Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]

-

Bakherad, M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11084. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Jesmin, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 6(12), e05621. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Xu, G., et al. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 23(23), 9205-9209. [Link]

-

Li, H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis. [Link]

-

Proctor, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3883-3889. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Wang, Y., et al. (2016). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances, 6(10), 8346-8349. [Link]

-

de Vries, J. G. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. [Link]

-

Request PDF. (n.d.). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. [Link]

-

Valdebenito, C., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Knochel, P., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

-

Perjési, P., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. RSC Advances, 11(23), 13881-13889. [Link]

-

Sharma, G., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Al-Zahrani, L. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link]

-

Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]

-

Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3169. [Link]

-

Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6599. [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Heck/Hiyama reaction of 2-pyridyldimethyl(vinyl)silane with organic halides. [Link]

-

Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

-

Request PDF. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

ChemProc. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Science.org. (n.d.). A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives. [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]